molecular formula C22H27F B574220 4-(TRANS-4-PROPYLCYCLOHEXYL)-2-FLUORO-4''-METHYLBIPHENYL CAS No. 163005-08-1

4-(TRANS-4-PROPYLCYCLOHEXYL)-2-FLUORO-4''-METHYLBIPHENYL

Cat. No.: B574220
CAS No.: 163005-08-1
M. Wt: 310.456
InChI Key: RGJRWCHGEIINRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(trans-4-Propylcyclohexyl)-2-fluoro-4’-methylbiphenyl is a synthetic organic compound that belongs to the class of liquid crystal monomers. These compounds are characterized by their unique structural units, which include aromatic rings and various substituents such as fluorine and cyclohexyl groups. Liquid crystal monomers are widely used in the production of display panels for electronic devices like smartphones, TVs, and computers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(trans-4-Propylcyclohexyl)-2-fluoro-4’-methylbiphenyl typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of trans-4-propylcyclohexylbenzene with fluorinating agents under controlled conditions to introduce the fluorine atom. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput. The use of environmentally friendly solvents and catalysts is also a consideration in industrial settings to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(trans-4-Propylcyclohexyl)-2-fluoro-4’-methylbiphenyl can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

4-(trans-4-Propylcyclohexyl)-2-fluoro-4’-methylbiphenyl has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(trans-4-Propylcyclohexyl)-2-fluoro-4’-methylbiphenyl involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to align in specific orientations, making it useful in liquid crystal displays. The fluorine atom enhances its stability and reactivity, allowing it to interact with various biological and chemical systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(trans-4-Propylcyclohexyl)-2-fluoro-4’-methylbiphenyl is unique due to its specific combination of substituents, which confer distinct liquid crystalline properties and stability.

Properties

IUPAC Name

2-fluoro-1-(4-methylphenyl)-4-(4-propylcyclohexyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27F/c1-3-4-17-7-11-18(12-8-17)20-13-14-21(22(23)15-20)19-9-5-16(2)6-10-19/h5-6,9-10,13-15,17-18H,3-4,7-8,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGJRWCHGEIINRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2=CC(=C(C=C2)C3=CC=C(C=C3)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20696540
Record name 2~3~-Fluoro-3~4~-methyl-1~4~-propyl-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~-hexahydro-1~1~,2~1~:2~4~,3~1~-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163005-08-1
Record name 2~3~-Fluoro-3~4~-methyl-1~4~-propyl-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~-hexahydro-1~1~,2~1~:2~4~,3~1~-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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